Uplarafenib - 1425485-87-5

Uplarafenib

Catalog Number: EVT-10986743
CAS Number: 1425485-87-5
Molecular Formula: C22H21F3N4O4S
Molecular Weight: 494.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Uplarafenib was developed by the pharmaceutical company Bristol-Myers Squibb. The compound has been studied in clinical trials to assess its efficacy and safety profile in treating patients with solid tumors harboring BRAF mutations, including melanoma and colorectal cancer.

Classification
  • Type: Small molecule inhibitor
  • Target: BRAF and CRAF proteins
  • Therapeutic Class: Antineoplastic agent
Synthesis Analysis

The synthesis of Uplarafenib involves several chemical methodologies aimed at constructing its complex molecular framework. The primary synthetic route includes:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds that serve as the backbone for further modifications.
  2. Key Reactions:
    • Amination: Introduction of amino groups to form key intermediates.
    • Cyclization: Formation of cyclic structures through ring-closing reactions.
    • Functionalization: Addition of various functional groups to enhance biological activity.

Technical details regarding the synthesis can be complex, often involving multi-step processes that require careful control of reaction conditions (temperature, pressure, solvents) to achieve high yields and purity.

Molecular Structure Analysis

Uplarafenib's molecular structure can be represented as follows:

  • Molecular Formula: C15_{15}H14_{14}F3_{3}N3_{3}O
  • Molecular Weight: 321.29 g/mol

Structural Features

  • The compound features a central aromatic ring system.
  • It contains trifluoromethyl and amine substituents, which are critical for its biological activity.
  • The spatial arrangement of atoms allows for effective binding to the target proteins.
Chemical Reactions Analysis

Uplarafenib undergoes several chemical reactions during its synthesis and metabolism:

  1. Nucleophilic Substitution: Key for introducing functional groups onto the aromatic ring.
  2. Hydrolysis: Involves the breakdown of ester or amide bonds, which can occur during metabolic processing in vivo.
  3. Oxidation/Reduction: These reactions may affect the stability and reactivity of Uplarafenib within biological systems.

Technical details of these reactions include specific reagents used, reaction conditions (such as pH and temperature), and purification methods employed to isolate Uplarafenib from by-products.

Mechanism of Action

Uplarafenib functions primarily by inhibiting the activity of mutated BRAF proteins, which are involved in cell signaling pathways that regulate cell growth and division. The mechanism can be summarized as follows:

  1. Binding Affinity: Uplarafenib binds selectively to the ATP-binding site of mutated BRAF.
  2. Inhibition of Kinase Activity: This binding prevents phosphorylation events that are crucial for downstream signaling in the mitogen-activated protein kinase pathway.
  3. Induction of Apoptosis: By disrupting these signaling pathways, Uplarafenib promotes programmed cell death (apoptosis) in cancer cells.

Data from clinical studies indicate that patients with tumors harboring BRAF mutations exhibit improved outcomes when treated with Uplarafenib compared to standard therapies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide; limited solubility in water
  • Melting Point: Approximately 150°C

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH, influencing its bioavailability.

Relevant analyses include stability studies under various environmental conditions and solubility assessments in different solvents.

Applications

Uplarafenib is primarily investigated for its applications in oncology:

  1. Cancer Treatment: Effective against melanoma, colorectal cancer, and other malignancies associated with BRAF mutations.
  2. Clinical Trials: Currently undergoing various phases of clinical trials to evaluate its efficacy as a monotherapy or in combination with other agents.
  3. Research Tool: Utilized in preclinical studies to explore mechanisms of resistance to targeted therapies.
Introduction to Uplarafenib: Molecular Foundations and Therapeutic Rationale

Structural Determinants of Target Specificity

Uplarafenib (chemical name: 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-N-methylpicolinamide) is a small-molecule inhibitor belonging to the biaryl urea class. Its core structure features a diphenyl urea scaffold with a central pyridine ring and a proximal fluorine atom. This fluorine atom is a critical structural determinant that enhances binding affinity and selectivity for specific kinase targets compared to earlier analogs like sorafenib. The fluorine’s electronegativity and small atomic radius allow optimal hydrophobic interactions within the ATP-binding pocket of kinases, stabilizing the inhibitor-enzyme complex [2] [8].

Uplarafenib functions as a Type II kinase inhibitor, preferentially binding to the inactive "DFG-out" conformation of kinase domains. This conformation exposes a hydrophobic allosteric pocket adjacent to the ATP-binding site, enabling high-affinity interactions with the trifluoromethylphenyl group. The compound’s extended molecular architecture facilitates dual engagement of this hydrophobic pocket and the hinge region of kinases, conferring specificity for receptors involved in oncogenic signaling and angiogenesis, including rapidly accelerated fibrosarcoma (RAF), vascular endothelial growth factor receptors (VEGFR1-3), and angiopoietin receptor (TIE2) [1] [5] [8].

Table 1: Kinase Targets of Uplarafenib and Affinity Parameters

Kinase TargetBiological FunctionInhibition Constant (IC₅₀)Role in Oncogenesis
VEGFR2Angiogenesis regulation<4 nMTumor neovascularization
TIE2Vessel stabilization<5 nMVascular remodeling
BRAF (V600E)MAPK pathway activation<10 nMCell proliferation
PDGFRβStromal signaling<20 nMMetastasis
FGFR1Fibroblast growth<50 nMMicroenvironment modulation

Data compiled from biochemical assays and cellular models [1] [2] [5].

Historical Development within Multi-Kinase Inhibitor Pharmacophore Evolution

The development of uplarafenib represents an iterative optimization of the biaryl urea pharmacophore. Sorafenib, the first-in-class RAF inhibitor, demonstrated the clinical viability of multi-kinase inhibition but exhibited suboptimal potency against key oncogenic targets. Structural modifications to this scaffold led to regorafenib (differing by a single fluorine atom), which broadened the kinome coverage to include TIE2 and platelet-derived growth factor receptor (PDGFR) families [1] [8].

Uplarafenib emerged from structure-activity relationship (SAR) studies aimed at enhancing selectivity for resistance-prone pathways. Key design strategies included:

  • Stereoelectronic Modulation: Introduction of electron-withdrawing groups (e.g., trifluoromethyl) to improve hydrophobic stacking with gatekeeper residues in kinase pockets.
  • Conformational Rigidity: Optimization of the linker region between urea and pyridine moieties to reduce entropic penalties upon binding.
  • Solubility Enhancement: Incorporation of polar pyridine-N-oxide metabolites to enhance bioavailability while retaining target affinity [2] [6].

Preclinical profiling revealed uplarafenib’s distinct inhibition profile compared to predecessors: 30-fold higher potency against mutant BRAF (V600E) and 5-fold increased activity against TIE2, a key mediator of vascular escape mechanisms in tumors resistant to VEGFR inhibitors [1] [8].

Unmet Therapeutic Needs Addressed by Uplarafenib

Uplarafenib targets two critical gaps in precision oncology: tumor microenvironment (TME) adaptation and heterogeneous resistance mechanisms.

Tumor Microenvironment Remodeling

TME resistance is driven by compensatory angiogenic pathways. Tumors evade VEGFR inhibition by overexpressing alternative ligands like angiopoietin-2 (ANG2), which activates TIE2 to promote vascular destabilization and hypoxia. Uplarafenib’s dual blockade of VEGFR2 and TIE2 disrupts this feedback loop:

  • Simultaneous inhibition reduces endothelial cell sprouting and pericyte detachment in xenograft models [1].
  • Suppression of ANG2-mediated TIE2 signaling normalizes tumor vasculature, enhancing chemotherapy delivery (demonstrated by 40% increased intratumoral doxorubicin accumulation in preclinical studies) [8].

Overcoming Molecular Heterogeneity

Conventional kinase inhibitors fail in tumors with co-occurring mutations (e.g., RAS/BRAF). Uplarafenib maintains efficacy across diverse genomic contexts due to:

  • Broad-Spectrum Activity: Inhibition of oncogenic drivers (BRAF, RET) and stromal kinases (PDGFR, FGFR) irrespective of RAS mutation status [1] [4].
  • Immunomodulation: Downregulation of colony-stimulating factor 1 receptor (CSF1R) repolarizes tumor-associated macrophages from immunosuppressive M2 to antitumoral M1 phenotypes, enhancing CD8+ T-cell infiltration (2.5-fold increase in murine models) [2].

Table 2: Preclinical Efficacy in Resistance Models

Resistance MechanismPrior TherapyUplarafenib Response (vs. control)Key Pathways Inhibited
ANG2 overexpressionAnti-VEGFRTumor growth inhibition: 78%TIE2, VEGFR1-3
RAS/BRAF co-mutationsEGFR inhibitorsProgression-free survival: +4.1 monthsBRAF, CRAF, KIT
Myeloid-mediated escapeImmune checkpointMetastasis reduction: 65%CSF1R, FGFR

Data from transgenic mouse models and patient-derived xenografts [1] [2] [4].

Uplarafenib’s capacity to address TME-driven resistance and genomic heterogeneity positions it as a strategic therapeutic option for advanced solid tumors refractory to first-line targeted therapies. Ongoing clinical trials are evaluating its synergy with immune checkpoint blockade, leveraging its immunomodulatory effects to overcome microenvironment-mediated immunosuppression [2] [7].

Properties

CAS Number

1425485-87-5

Product Name

Uplarafenib

IUPAC Name

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide

Molecular Formula

C22H21F3N4O4S

Molecular Weight

494.5 g/mol

InChI

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3

InChI Key

HAYBWDINAFTFCJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.